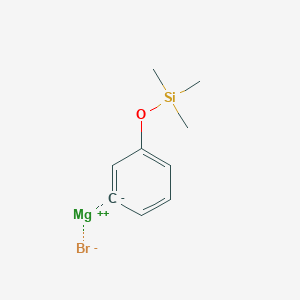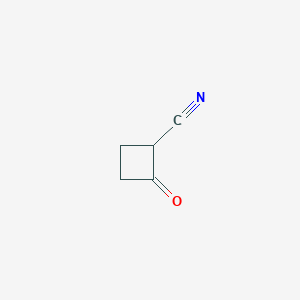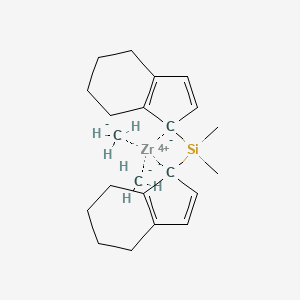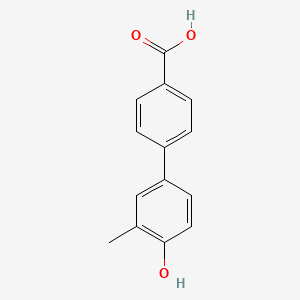![molecular formula C14H10F3N B6291733 N-[(2-(Trifluoromethyl)phenyl]methylene]aniline CAS No. 214423-86-6](/img/structure/B6291733.png)
N-[(2-(Trifluoromethyl)phenyl]methylene]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-(Trifluoromethyl)phenyl]methylene]aniline (N-(2-TFMA) is an organic compound that can be used in the synthesis of various pharmaceuticals and other compounds. It is a colorless, viscous liquid with a pungent odor at room temperature. N-(2-TFMA) has a wide range of applications in scientific research and laboratory experiments due to its unique properties. It has been used in the synthesis of a variety of drugs and compounds, including anti-cancer agents, cardiovascular drugs, and antibiotics.
作用機序
N-(2-TFMA) is a versatile compound that can be used in a variety of reactions. It can act as a nucleophile, an electrophile, or a catalyst in different reactions. As a nucleophile, it can react with electrophiles such as halogens, acids, and other compounds. As an electrophile, it can react with nucleophiles such as amines, alcohols, and other compounds. As a catalyst, it can facilitate the formation of a variety of compounds, including organometallic compounds, fluorinated compounds, and other compounds.
Biochemical and Physiological Effects
N-(2-TFMA) has a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial effects. It has also been shown to have cardiovascular protective effects, as well as neuroprotective effects. In addition, it has been shown to have antioxidant effects, as well as immunomodulatory effects.
実験室実験の利点と制限
N-(2-TFMA) has several advantages for use in laboratory experiments. It is a colorless, viscous liquid with a pungent odor, making it easy to identify and handle. It is also relatively inexpensive and easily available. Furthermore, it is a versatile compound that can be used in a variety of reactions. However, it does have some limitations. It is toxic and should be handled with caution. In addition, it can react with other compounds, making it difficult to store and use.
将来の方向性
N-(2-TFMA) has a wide range of applications in scientific research and laboratory experiments. There are a number of potential future directions for its use. These include the development of new synthetic methods for its synthesis, the development of new pharmaceuticals and other compounds based on N-(2-TFMA), and the development of new organometallic compounds and fluorinated compounds based on N-(2-TFMA). In addition, further research into the biochemical and physiological effects of N-(2-TFMA) could lead to new therapeutic applications.
合成法
N-(2-TFMA) can be synthesized by a variety of methods, including the Grignard reaction, the Wittig reaction, and the Stille reaction. The Grignard reaction is the most commonly used method for its synthesis, as it is a simple and cost-effective method. In the Grignard reaction, N-(2-TFMA) is synthesized by reacting a halogenated aniline with a magnesium halide. The Wittig reaction is another method for synthesizing N-(2-TFMA), and it involves the reaction of a halogenated aniline with a phosphonium salt. The Stille reaction is a more complex method for its synthesis, and it involves the reaction of a halogenated aniline with a palladium-catalyzed coupling reagent.
科学的研究の応用
N-(2-TFMA) has a wide range of applications in scientific research and laboratory experiments. It has been used in the synthesis of a variety of drugs and compounds, including anti-cancer agents, cardiovascular drugs, and antibiotics. It has also been used in the synthesis of a variety of fluorinated compounds, including fluorinated polymers and fluorinated surfactants. In addition, N-(2-TFMA) has been used in the synthesis of a variety of organometallic compounds, including organometallic catalysts and organometallic reagents.
特性
IUPAC Name |
N-phenyl-1-[2-(trifluoromethyl)phenyl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N/c15-14(16,17)13-9-5-4-6-11(13)10-18-12-7-2-1-3-8-12/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPDJENIQSOGHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572401 |
Source


|
| Record name | (E)-N-Phenyl-1-[2-(trifluoromethyl)phenyl]methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-Phenyl-1-[2-(trifluoromethyl)phenyl]methanimine | |
CAS RN |
214423-86-6 |
Source


|
| Record name | (E)-N-Phenyl-1-[2-(trifluoromethyl)phenyl]methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethanol dihydrochloride, 95%](/img/structure/B6291651.png)
![(3S,3aR,6S,6aR)-6-Aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride, 95%](/img/structure/B6291657.png)

![2-Azaspiro[3.3]heptan-5-one hydrochloride](/img/structure/B6291672.png)






![6-[(6-Methoxy-3-pyridyl)methyl]-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B6291729.png)


